Chemical properties and molecular structure of 5,7-Difluorobenzo[d]isoxazol-3-amine
Chemical properties and molecular structure of 5,7-Difluorobenzo[d]isoxazol-3-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 5,7-Difluorobenzo[d]isoxazol-3-amine, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The document elucidates its core chemical properties, molecular structure, and reactivity. Furthermore, it details established synthetic methodologies and explores the strategic role of its unique structural features, particularly the difluoro substitution pattern, in the context of modern drug discovery. The benzisoxazole scaffold is a privileged structure in pharmacology, and this guide aims to serve as a foundational resource for researchers leveraging this specific analog in the development of novel therapeutic agents.
Introduction and Strategic Importance
The benzo[d]isoxazole ring system is a cornerstone pharmacophore, present in a variety of clinically significant drugs.[1] Its derivatives are known to exhibit a wide range of biological activities, including antipsychotic, anticonvulsant, anti-inflammatory, and anticancer properties.[1] The subject of this guide, 5,7-Difluorobenzo[d]isoxazol-3-amine, is a specialized analog featuring two key modifications to the core structure: an amine group at the 3-position and fluorine atoms at the 5- and 7-positions.
The 3-amino group serves as a critical synthetic handle, allowing for the facile introduction of diverse substituents to explore structure-activity relationships (SAR).[2] More significantly, the strategic placement of fluorine atoms on the benzene ring is a well-established strategy in medicinal chemistry to enhance drug-like properties.[3][4] Fluorine substitution can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity for its biological target.[5][6] Specifically, the difluoro pattern in this compound is anticipated to block potential sites of metabolic oxidation and modulate the electronic properties of the aromatic system, making it an attractive building block for novel drug candidates.[6]
Molecular Structure and Physicochemical Properties
The fundamental identity of 5,7-Difluorobenzo[d]isoxazol-3-amine is defined by its molecular structure and resulting chemical properties.
Molecular Identifiers
The compound is systematically named 5,7-difluoro-1,2-benzoxazol-3-amine.[7] Its key identifiers are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1936532-36-3 | [7] |
| Molecular Formula | C₇H₄F₂N₂O | [2][7] |
| Molecular Weight | 170.12 g/mol | [2][7] |
| Canonical SMILES | C1=C(C=C(C2=C1C(=NO2)N)F)F | [2][7] |
| InChI Key | IMXJMUNGNAZPRH-UHFFFAOYSA-N | [2][7] |
Physicochemical Data
A summary of computed and available physicochemical properties is presented below. These parameters are crucial for predicting the compound's behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| XLogP3 | 1.6 | [7] |
| Topological Polar Surface Area (TPSA) | 52.1 Ų | [7] |
| Hydrogen Bond Donors | 1 | [7] |
| Hydrogen Bond Acceptors | 3 | [7] |
| Density (approx.) | ~1.5 g/cm³ | [2] |
| Boiling Point (est.) | ~217 °C | [2] |
Structural Representation
The molecular architecture consists of a fused benzene and isoxazole ring system. The fluorine atoms are positioned meta to each other on the benzene ring, flanking the isoxazole fusion site. The amine group is attached to the isoxazole ring at the 3-position.
Caption: Generalized synthetic workflow for 5,7-Difluorobenzo[d]isoxazol-3-amine.
Exemplary Synthesis Protocol
The following protocol is a representative method adapted from general procedures for forming the benzo[d]isoxazole core. [2] Step 1: Oximation of a Precursor
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A suitable starting material, such as a 2-halo-4,6-difluorobenzaldehyde or a related derivative, is dissolved in an appropriate solvent (e.g., ethanol or isopropanol). [8]2. An aqueous solution of hydroxylamine (or a salt thereof, like hydroxylamine hydrochloride, with a base) is added to the solution. [8]3. The reaction mixture is stirred, often with gentle heating, until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting oxime intermediate is isolated, typically by crystallization or extraction.
Step 2: Cyclization to form the Benzo[d]isoxazole Ring
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The isolated oxime is dissolved in a polar aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
A strong, non-nucleophilic base (e.g., sodium tert-butoxide or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)) is added to the solution. [8]3. The base facilitates the deprotonation of the oxime hydroxyl group, triggering an intramolecular nucleophilic substitution reaction that displaces the ortho-halogen and forms the isoxazole ring. [2]4. The reaction is stirred at room temperature or with heating until completion.
-
Work-up involves quenching the reaction, extraction with an organic solvent, and purification, often by column chromatography, to yield the final product.
Self-Validation and Trustworthiness: The success of each step is critically monitored. In Step 1, the formation of the oxime can be confirmed by NMR spectroscopy (disappearance of the aldehyde proton signal and appearance of a new oxime proton signal) and mass spectrometry. In Step 2, the final product's identity and purity (>98%) are validated by HPLC, LC-MS, and NMR, ensuring the correct mass and structural features are present. [2]
Chemical Reactivity
The reactivity of 5,7-Difluorobenzo[d]isoxazol-3-amine is governed by three main features:
-
The 3-Amino Group: This primary amine is nucleophilic and serves as the primary site for derivatization. It readily participates in reactions such as acylation, sulfonylation, alkylation, and reductive amination, allowing for its use as a versatile building block in constructing larger, more complex molecules. [2]* The Aromatic Ring: The benzene ring is electron-deficient due to the strong electron-withdrawing effects of the two fluorine atoms and the fused isoxazole ring. This deactivation makes it less susceptible to typical electrophilic aromatic substitution reactions.
-
The Isoxazole Ring: The N-O bond within the isoxazole ring is inherently weak and can be cleaved under certain reductive conditions, although it is generally stable under common synthetic transformations.
Applications in Drug Discovery and Medicinal Chemistry
The unique combination of a versatile amino group and the ADME-enhancing properties conferred by the difluoro substitution makes this compound a highly valuable scaffold for drug development. [2][3]
Rationale for Use
The incorporation of this moiety into a drug candidate is driven by several key objectives:
-
Metabolic Stability: The fluorine atoms can block metabolically labile C-H positions, preventing oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased half-life and improved oral bioavailability of the drug. [4][6]* Target Binding Affinity: Fluorine can engage in favorable interactions with protein targets, such as hydrogen bonding or dipole interactions, potentially increasing binding affinity and selectivity. [5]* Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the nearby 3-amino group, making it less basic. [5]This can be crucial for optimizing a drug's solubility, cell permeability, and off-target activity (e.g., hERG channel binding).
-
Scaffold for Library Synthesis: The reactive amine allows the compound to be used as a starting point for creating large libraries of related compounds for high-throughput screening against various biological targets. [2]
Potential Therapeutic Areas
While specific biological activity for this exact compound is not extensively documented in public literature, the benzisoxazole class is associated with a broad range of therapeutic applications. [1]Therefore, derivatives of 5,7-Difluorobenzo[d]isoxazol-3-amine are logical candidates for investigation in areas such as:
-
Oncology: As inhibitors of kinases or other enzymes involved in cell signaling pathways.
-
Neurological Disorders: Targeting receptors or enzymes in the central nervous system, similar to antipsychotics like risperidone. [1]* Infectious Diseases: As novel antibacterial or antiviral agents. [1] The logical progression of utilizing this scaffold in a drug discovery program is outlined below.
Caption: Logic-flow for the use of the scaffold in a drug discovery program.
Conclusion
5,7-Difluorobenzo[d]isoxazol-3-amine represents a strategically designed molecular scaffold that merges the proven pharmacological relevance of the benzo[d]isoxazole core with the well-established benefits of fluorine substitution in medicinal chemistry. Its accessible synthesis and the reactive 3-amino group provide a robust platform for the development of novel, diverse chemical libraries. The intrinsic properties conferred by the difluoro pattern—enhanced metabolic stability and modulated electronics—make it an exceptionally promising building block for the next generation of therapeutic agents across multiple disease areas. This guide serves as a foundational reference for scientists aiming to harness the potential of this valuable compound in their research and development endeavors.
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Gomma, A. M., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry. Retrieved from [Link]
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Al-Hourani, B. J. (2020). Importance of Fluorine in Benzazole Compounds. Molecules. Retrieved from [Link]
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Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Retrieved from [Link]
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Gomma, A. M., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing. Retrieved from [Link]
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